

Application Note: Monitoring the Degradation of Reactive Blue 160 Using FTIR Spectroscopy

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Compound of Interest

Compound Name: *Reactive Blue 160*

Cat. No.: *B1244196*

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Introduction

Reactive Blue 160 (RB 160) is a widely used diazo reactive dye in the textile industry, known for its vibrant color and strong covalent bonding with cellulosic fibers. However, the complex aromatic structure of RB 160 makes it resistant to conventional wastewater treatment methods, leading to significant environmental concerns. Advanced Oxidation Processes (AOPs) are effective for the degradation of such recalcitrant dyes. This application note details the use of Fourier Transform Infrared (FTIR) spectroscopy to analyze the degradation products of **Reactive Blue 160** when subjected to AOPs, providing a reliable method for monitoring the breakdown of the dye's key functional groups.

Core Principles

FTIR spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. By comparing the FTIR spectra of the parent dye with its degradation products, researchers can track the disappearance of characteristic peaks associated with the dye's chromophore and the appearance of new peaks corresponding to the formation of smaller, less complex molecules. This provides valuable insights into the degradation pathway and the effectiveness of the treatment process.

Experimental Protocols

This section outlines detailed protocols for the degradation of **Reactive Blue 160** using two distinct AOPs: ozonation and photocatalysis. It also provides a comprehensive guide for the subsequent FTIR analysis of the degradation products.

Protocol 1: Degradation of Reactive Blue 160 by Ozonation

This protocol describes a bench-scale ozonation process for the degradation of RB 160 in an aqueous solution.

Materials:

- **Reactive Blue 160** dye
- Deionized water
- Ozone generator
- Bubble column reactor
- Gas diffuser
- Magnetic stirrer
- pH meter
- Sodium hydroxide (NaOH) and Sulfuric acid (H₂SO₄) for pH adjustment

Procedure:

- **Preparation of Dye Solution:** Prepare a stock solution of **Reactive Blue 160** (e.g., 1000 mg/L) in deionized water. From the stock solution, prepare a working solution of the desired concentration (e.g., 100 mg/L).
- **Experimental Setup:**

- Fill a bubble column reactor with a known volume of the RB 160 working solution.
- Place a gas diffuser at the bottom of the reactor to ensure fine bubble dispersion.
- Place the reactor on a magnetic stirrer and add a stir bar to ensure the solution is well-mixed.
- pH Adjustment: Adjust the initial pH of the dye solution to the desired level (e.g., pH 7) using dilute NaOH or H₂SO₄.
- Ozonation:
 - Turn on the ozone generator and allow it to stabilize.
 - Introduce a continuous flow of ozone gas through the gas diffuser into the dye solution at a specific flow rate.
- Sample Collection: Collect aliquots of the solution at regular time intervals (e.g., 0, 15, 30, 60, and 90 minutes) to monitor the degradation process.
- Sample Preparation for FTIR: For each collected sample, prepare it for FTIR analysis as described in the "FTIR Analysis Protocol" below.

Protocol 2: Photocatalytic Degradation of Reactive Blue 160

This protocol details the photocatalytic degradation of RB 160 using a semiconductor photocatalyst under UV irradiation.

Materials:

- **Reactive Blue 160** dye
- Deionized water
- Photocatalyst (e.g., TiO₂ or ZnO powder)
- Photoreactor with a UV lamp (e.g., medium-pressure mercury lamp)

- Magnetic stirrer
- pH meter
- Oxygen pump or air sparger

Procedure:

- Preparation of Dye-Catalyst Suspension:
 - Prepare a working solution of **Reactive Blue 160** (e.g., 20 mg/L) in deionized water.
 - Add a specific amount of the photocatalyst (e.g., 1 g/L of TiO₂) to the dye solution.
- Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow the dye to adsorb onto the surface of the photocatalyst and reach equilibrium.
- Photocatalytic Reaction:
 - Transfer the suspension to the photoreactor.
 - Continuously purge the solution with air or oxygen to provide a constant supply of dissolved oxygen.
 - Turn on the UV lamp to initiate the photocatalytic degradation.
- Sample Collection: Withdraw samples at specific time intervals (e.g., 0, 30, 60, 90, and 120 minutes).
- Sample Preparation for FTIR: Immediately after collection, centrifuge or filter the samples to remove the photocatalyst particles. The resulting supernatant is then prepared for FTIR analysis as described below.

FTIR Analysis Protocol

This protocol describes the preparation of aqueous samples of RB 160 and its degradation products for FTIR analysis.

Materials:

- Collected aqueous samples
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Alternatively: Potassium bromide (KBr) of spectroscopic grade and a pellet press
- Alternatively: Solvent for extraction (e.g., ethyl acetate), anhydrous sodium sulfate, and a rotary evaporator

Procedure using ATR-FTIR (Recommended for aqueous samples):

- Instrument Setup: Ensure the FTIR spectrometer and the ATR accessory are properly aligned and a background spectrum of the clean, dry ATR crystal is collected.
- Sample Application: Place a small drop of the aqueous sample directly onto the ATR crystal, ensuring the entire crystal surface is covered.
- Data Acquisition: Acquire the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
- Cleaning: Thoroughly clean the ATR crystal with deionized water and a suitable solvent (e.g., ethanol) and dry it completely before analyzing the next sample.

Alternative Procedure (KBr Pellet Method):

- Sample Preparation: If the degradation products are in solid form or can be extracted and dried, this method can be used. Lyophilize (freeze-dry) the aqueous sample to obtain a solid residue.
- Pellet Formation: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and grind to a fine, homogenous powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Alternative Procedure (Solvent Extraction):

- **Extraction:** Extract the degradation products from the aqueous sample using a suitable organic solvent like ethyl acetate.
- **Drying and Concentration:** Dry the organic extract over anhydrous sodium sulfate and then evaporate the solvent using a rotary evaporator to obtain the concentrated degradation products.
- **Analysis:** Analyze the concentrated residue using the ATR-FTIR or KBr pellet method.

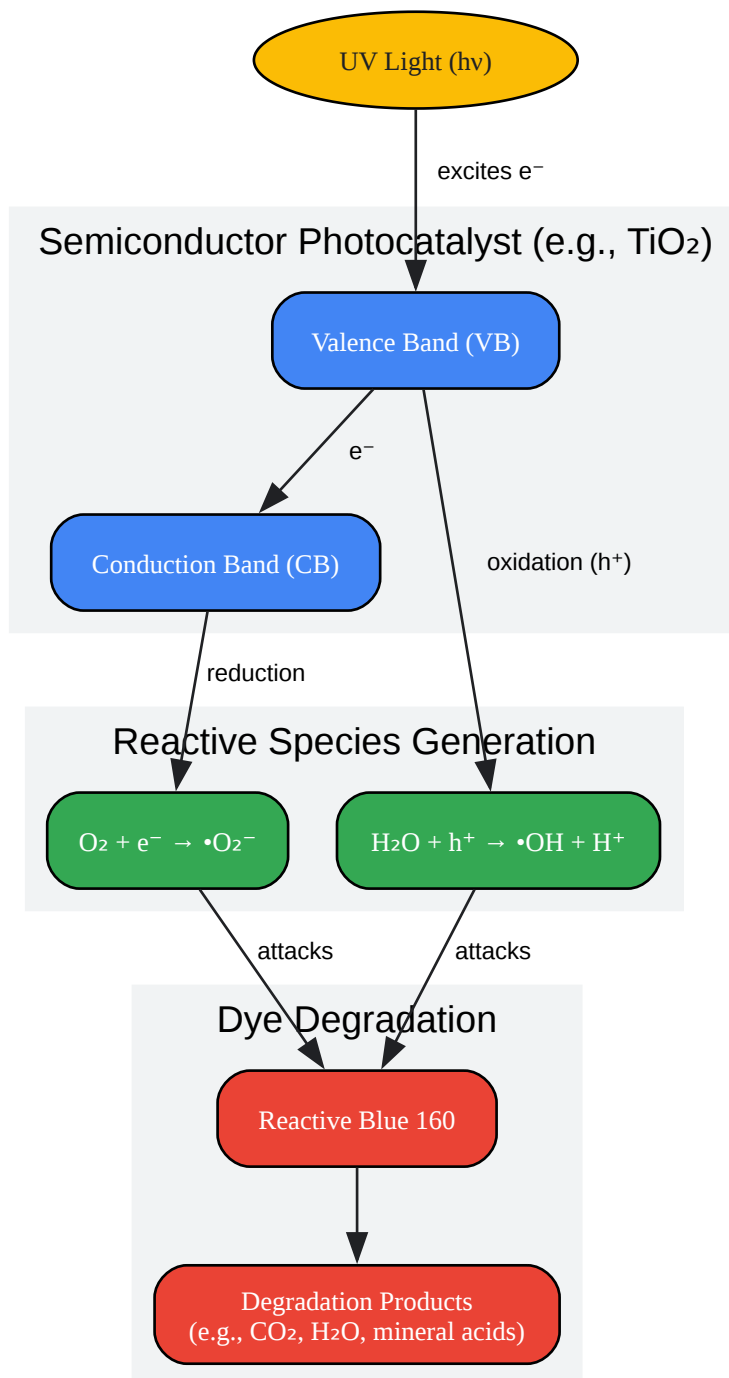
Data Presentation

The following table summarizes the characteristic FTIR peaks for **Reactive Blue 160** and the expected changes upon degradation. The wavenumbers are approximate and can vary slightly depending on the specific experimental conditions and the FTIR instrument used.

Wavenumber (cm ⁻¹)	Functional Group Assignment	Expected Change Upon Degradation	Citation
~3420	O-H and N-H stretching	Broadening and intensification due to formation of alcohols, phenols, and amines	[1]
~1600	N=N stretching (Azo bond)	Disappearance or significant decrease in intensity	[1]
~1514	Aromatic nitro group	May appear or change depending on the degradation pathway	[1]
~1400-1500	C=C stretching (Aromatic rings)	Changes in peak shape and position as aromatic rings are cleaved	[2]
~1367	S=O stretching (Sulfonate group)	May decrease in intensity due to desulfonation	[2]
~1180	C-N stretching	Changes in intensity and position as C-N bonds are broken and new amine groups are formed	[1]
~1040	S-O stretching (Sulfoxide)	May appear as an intermediate of sulfonate group degradation	[1]
New peaks ~1700	C=O stretching (Carbonyl group)	Appearance of new peaks indicating the formation of carboxylic acids or aldehydes	[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the degradation of **Reactive Blue 160** and the subsequent FTIR analysis.



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